molecular formula C16H14N2S2 B11292218 3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11292218
M. Wt: 298.4 g/mol
InChI Key: RCVACLSVPSWEJG-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features both pyridazine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine typically involves the reaction of 2-methylbenzyl chloride with thiophen-2-ylpyridazine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its bioactivity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Methylbenzyl)thio)-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a thiophene ring.

    3-((2-Methylbenzyl)thio)-6-(furan-2-yl)pyridazine: Contains a furan ring instead of a thiophene ring.

Uniqueness

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine is unique due to the presence of both a thiophene ring and a pyridazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C16H14N2S2/c1-12-5-2-3-6-13(12)11-20-16-9-8-14(17-18-16)15-7-4-10-19-15/h2-10H,11H2,1H3

InChI Key

RCVACLSVPSWEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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